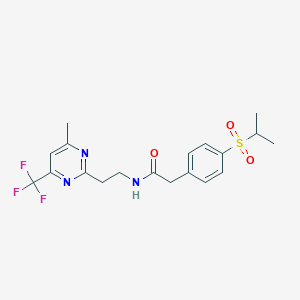
N-(2-(4-Methyl-6-(trifluormethyl)pyrimidin-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22F3N3O3S and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Diese Ergebnisse deuten darauf hin, dass organische Radikale wie TTM-DPA ein Potenzial für Anwendungen in der photothermischen Therapie haben .
- Ein weiteres Derivat dieser Verbindung, bei dem ein 4-(Methylsulfonyl)phenyl-Pharmakophor über seine C-2-Position gebunden ist, wurde in vitro als Cyclooxygenase-1 (COX-1) und Cyclooxygenase-2 (COX-2)-Inhibitor bewertet .
Photothermische Umwandlung und organische Radikale
COX-1/COX-2-Inhibition
Chemische Eigenschaften und Struktur
Biologische Aktivität
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a novel synthetic derivative with potential applications in pharmacology, particularly as an angiogenesis modulator and a therapeutic agent targeting various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H22F3N3O2S
- Molecular Weight : 393.44 g/mol
- IUPAC Name : 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
The compound acts primarily through inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is critical in angiogenesis—the formation of new blood vessels from existing ones. Inhibition of VEGFR2 has been linked to the suppression of tumor growth and metastasis by reducing the blood supply to tumors.
Key Mechanisms:
- VEGFR2 Inhibition : The compound competes with VEGF for binding to VEGFR2, thus preventing receptor activation.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor-associated inflammation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Preclinical Studies
Various studies have demonstrated the biological activity of this compound:
-
Antitumor Activity : In vitro studies showed that the compound significantly inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines.
Cell Line IC50 (µM) MCF-7 15 A549 25 HCT116 20 - Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane (CAM) assays indicated a significant reduction in new blood vessel formation when treated with this compound compared to controls.
- Toxicity Profile : Preliminary toxicity assessments in HEK293 cells indicated a favorable safety profile, with no significant cytotoxicity observed at concentrations up to 50 µM.
Case Study 1: Breast Cancer Model
In a mouse model of breast cancer, administration of the compound led to a reduction in tumor size by approximately 40% after four weeks of treatment compared to untreated controls. Histological analysis revealed decreased vascularization in treated tumors.
Case Study 2: Lung Cancer Metastasis
In a study assessing lung metastasis in mice injected with A549 cells, treatment with the compound resulted in a significant decrease in metastatic nodules in the lungs by over 50% compared to control groups.
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-12(2)29(27,28)15-6-4-14(5-7-15)11-18(26)23-9-8-17-24-13(3)10-16(25-17)19(20,21)22/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOYSQMQLJHEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














